molecular formula C14H14N2O B12587148 1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 600647-50-5

1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12587148
CAS No.: 600647-50-5
M. Wt: 226.27 g/mol
InChI Key: BUDRBFIGEXCTEJ-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The presence of both pyridine and tetrahydroisoquinoline moieties in its structure makes it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to generate 3,4-dihydroisoquinoline derivatives . Another approach involves the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted pyridine derivatives.

Scientific Research Applications

1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities against various pathogens and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its neuroprotective properties and potential use in treating neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurodegenerative diseases, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the pyridine moiety.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of a pyridine ring.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Features a benzyl group attached to the tetrahydroisoquinoline core.

Uniqueness

1-Pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both pyridine and tetrahydroisoquinoline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in medicinal chemistry and drug discovery .

Properties

CAS No.

600647-50-5

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C14H14N2O/c17-12-1-2-13-11(9-12)5-8-16-14(13)10-3-6-15-7-4-10/h1-4,6-7,9,14,16-17H,5,8H2

InChI Key

BUDRBFIGEXCTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C3=CC=NC=C3

Origin of Product

United States

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